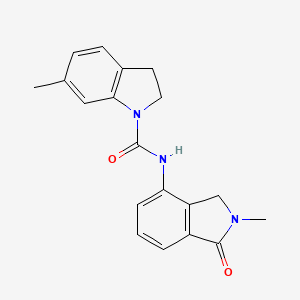
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine, also known as PD173074, is a small molecule inhibitor that is commonly used in scientific research. This compound has been shown to have a variety of effects on cellular processes, including the inhibition of cell growth and the induction of apoptosis.
Wirkmechanismus
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine works by inhibiting the activity of the fibroblast growth factor receptor (FGFR), which is a protein that is involved in the regulation of cell growth and differentiation. By inhibiting FGFR activity, this compound is able to prevent the growth and proliferation of cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This further contributes to the anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on cells. In addition to inhibiting FGFR activity and angiogenesis, this compound has been shown to induce cell cycle arrest in cancer cells. This means that the cells are prevented from dividing and proliferating, which is one of the hallmarks of cancer. In addition, this compound has been shown to increase the expression of certain genes that are involved in the regulation of cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine in lab experiments is that it is a highly specific inhibitor of FGFR activity. This means that it can be used to study the effects of FGFR inhibition on cellular processes without affecting other signaling pathways. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. Therefore, it is important to use the appropriate concentration of this compound in experiments to ensure accurate results.
Zukünftige Richtungen
There are many potential future directions for research involving 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine. One area of interest is the development of new cancer therapies based on the inhibition of FGFR activity. In addition, this compound could be used to study the role of FGFR in other cellular processes, such as development and wound healing. Finally, this compound could be used in combination with other drugs to enhance its anti-cancer effects and reduce toxicity.
Synthesemethoden
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine is a synthetic compound that can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dimethoxyphenylacetonitrile with 2-aminobutylamine in the presence of a palladium catalyst. This reaction results in the formation of the intermediate this compound, which can then be purified and used in further research.
Wissenschaftliche Forschungsanwendungen
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been extensively studied in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of the cell. This makes this compound a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-4-11(17)9-18-15-8-16(20-10-19-15)21-13-6-5-12(22-2)7-14(13)23-3/h5-8,10-11H,4,9,17H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODGHMPWANNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC(=NC=N1)NC2=C(C=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate](/img/structure/B7429745.png)
![N-cyclopropyl-N-[4-[[1-(3-nitrophenyl)-2-oxopyrrolidin-3-yl]amino]phenyl]acetamide](/img/structure/B7429747.png)
![Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate](/img/structure/B7429752.png)
![2-Methyl-1-(2-morpholin-4-ylethyl)-3-[(3-morpholin-4-ylphenyl)methyl]guanidine;hydrobromide](/img/structure/B7429754.png)

![2-N-methyl-2-N-(2-pyrazin-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B7429768.png)
![1-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-3-[3-(dimethylamino)pyridin-2-yl]urea](/img/structure/B7429773.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7429778.png)
![N-[4-(1-aminoethyl)phenyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7429789.png)
![1-phenyl-6-[[(3R)-piperidin-3-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429794.png)
![Ethyl 2-[(5-cyclopropyl-2-fluorophenyl)methylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429813.png)
![Ethyl 2-[2-(2,4-difluorophenyl)ethylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429822.png)
![2-[1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B7429843.png)

